molecular formula C25H19NO2 B14506889 (6-Phenylpyridine-1,3(6H)-diyl)bis(phenylmethanone) CAS No. 63755-41-9

(6-Phenylpyridine-1,3(6H)-diyl)bis(phenylmethanone)

Cat. No.: B14506889
CAS No.: 63755-41-9
M. Wt: 365.4 g/mol
InChI Key: XJONWBXSCASISC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Phenylpyridine-1,3(6H)-diyl)bis(phenylmethanone) is a complex organic compound that features a pyridine ring substituted with phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Phenylpyridine-1,3(6H)-diyl)bis(phenylmethanone) typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining stringent quality control standards.

Chemical Reactions Analysis

Types of Reactions

(6-Phenylpyridine-1,3(6H)-diyl)bis(phenylmethanone) can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions can vary widely depending on the specific reaction, but they generally involve controlled temperatures, pressures, and the use of solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

(6-Phenylpyridine-1,3(6H)-diyl)bis(phenylmethanone) has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (6-Phenylpyridine-1,3(6H)-diyl)bis(phenylmethanone) involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Phenylpyridine-1,3(6H)-diyl)bis(phenylmethanone) is unique due to its specific substitution pattern and the presence of multiple phenyl groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

63755-41-9

Molecular Formula

C25H19NO2

Molecular Weight

365.4 g/mol

IUPAC Name

(1-benzoyl-2-phenyl-2H-pyridin-5-yl)-phenylmethanone

InChI

InChI=1S/C25H19NO2/c27-24(20-12-6-2-7-13-20)22-16-17-23(19-10-4-1-5-11-19)26(18-22)25(28)21-14-8-3-9-15-21/h1-18,23H

InChI Key

XJONWBXSCASISC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C=CC(=CN2C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.